molecular formula C19H22ClN3O2S B6481489 N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride CAS No. 1219183-15-9

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride

Cat. No.: B6481489
CAS No.: 1219183-15-9
M. Wt: 391.9 g/mol
InChI Key: IAAYJXLNCOVUKF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride typically involves the following steps:

  • Benzothiazole Derivative Formation: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.

  • Amine Functionalization: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction with 2-dimethylaminoethyl chloride.

  • Coupling Reaction: The benzothiazole derivative is then coupled with 3-methoxybenzamide using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like iron powder, tin chloride, and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, with coupling agents like EDC and DCC (dicyclohexylcarbodiimide).

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Amines or other reduced functionalities.

  • Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as an antibacterial, antifungal, and anticancer agent in preclinical studies. Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to the modulation of biological pathways. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • N-(1,3-benzothiazol-2-yl)methanesulfonamide

  • N-(1,3-benzothiazol-2-yl)-4-aminobenzamide

Uniqueness: N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)11-12-22(18(23)14-7-6-8-15(13-14)24-3)19-20-16-9-4-5-10-17(16)25-19;/h4-10,13H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAYJXLNCOVUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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